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Introduction

Ethyl carbamate (EC), also known as urethane, is a process contaminant naturally formed in
fermented foods and alcoholic beverages.[1][2][3] Classified as a probable human carcinogen
(Group 2A) by the International Agency for Research on Cancer (IARC), monitoring and
guantifying its presence in the food supply is of significant public health importance.[2][4] This
document provides detailed application notes and protocols for researchers, scientists, and
drug development professionals to quantify ethyl carbamate exposure from various dietary
sources. The primary analytical method highlighted is Gas Chromatography-Mass
Spectrometry (GC-MS), which is considered the gold standard for its sensitivity and accuracy.

[1][5]

Dietary Sources of Ethyl Carbamate

Ethyl carbamate can be found in a wide range of fermented products. Its formation can occur
during fermentation and subsequent storage.[1][2][3] Levels of EC can vary significantly
depending on the food or beverage, production methods, and storage conditions.[5]

Key Dietary Sources Include:
» Alcoholic Beverages: This category is a major contributor to dietary EC exposure.[2][6]

o Distilled Spirits: Particularly those derived from stone fruits (e.g., brandies, whiskies) can
contain higher levels of EC.[1][3][5]
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o Wine and Fortified Wines: Levels can vary, but they are a significant source of exposure.

[51[7]
o Beer: Generally contains lower levels of EC compared to spirits and wine.[4][7]

e Fermented Foods:

o Soy Products: Soy sauce and fermented bean curd have been shown to contain EC.[2][4]

[5]
o Bakery Products: Bread and other baked goods can contain low levels of EC.[1][2][5]

o Dairy Products: Yogurt and cheese typically have low to non-detectable levels.[5][7]

Quantitative Data on Ethyl Carbamate in Dietary
Sources

The following tables summarize the levels of ethyl carbamate found in various foods and
beverages from different studies. These values can be used for exposure assessment and risk
analysis.

Table 1: Ethyl Carbamate Levels in Alcoholic Beverages
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Beverage Type

Concentration Range
(nglkg or pglL)

Key Findings &
References

Spirits (general)

150 (Canadian limit)

Canada has set a maximum

limit for distilled spirits.[7]

Can have significantly elevated

Stone Fruit Brandies 100 - 22,000
levels of EC.[4]
Levels can vary between
Whisky 19 - 206 Scotch and imported whiskies.
[7]
A study in Korea found this to
Maesilju (Korean Plum have the highest EC value
) up to 151.06
Liqueur) among the tested beverages.
[4]
) White and red wines generally
Wine (Table) 8-111 N
fall within this range.[4]
B ) Sherry has been found to
Fortified Wine (Port, Sherry) up to 60

contain detectable levels.[7]

Beer

Not Detected - 5.8

Generally contains very low
levels of EC.[4]

Table 2: Ethyl Carbamate Levels in Fermented Foods
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Concentration Range Key Findings &
Food Type
(ngl/kg) References
Japanese-style soy sauce
Soy Sauce 4.18 - 15.59 showed higher levels in a
Korean study.[4]
Chinese red sufu has been
Fermented Bean Curd (Sofu) up to 344 found with high concentrations.
[4]
Toasting can increase EC
Bread up to 12
levels.[4][5]
Soybean Paste upto 1.18 Contains low levels of EC.[4]
Generally below the limit of
Yogurt Not Detected )
detection.[7]
Most cheese samples are
Cheese Below 5

below the detection limit.[7]

Experimental Protocols

The following protocols are based on established methods for the quantification of ethyl
carbamate in alcoholic beverages and fermented foods, primarily utilizing Gas
Chromatography-Mass Spectrometry (GC-MS).[1][4][8]

Protocol 1: Quantification of Ethyl Carbamate in
Alcoholic Beverages by GC-MS

This protocol is adapted from the AOAC Official Method 994.07 and other validated methods.[4]
1. Sample Preparation and Extraction

 Internal Standard: Prepare a stock solution of a suitable internal standard, such as d5-ethyl
carbamate or propyl carbamate.[4][9]
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o Sample Dilution: Dilute spirit samples to approximately 40% alcohol by volume with
deionized water.[10] For wines and beers, use the sample directly.

» Solid-Phase Extraction (SPE):

o

Use a diatomaceous earth SPE column.[8]

[¢]

Add the internal standard to the sample.

[¢]

Load the sample onto the pre-conditioned SPE column.

[e]

Allow the sample to absorb for a few minutes.

o

Elute the ethyl carbamate and internal standard with a suitable solvent, such as
dichloromethane or a mixture of ethyl acetate and diethyl ether.[8][9]

e Concentration:

o Collect the eluate and concentrate it using a rotary evaporator or a gentle stream of
nitrogen.

o Reconstitute the residue in a small, known volume of a suitable solvent (e.g., ethyl
acetate) for GC-MS analysis.

2. GC-MS Analysis

e Gas Chromatograph (GC) Conditions:

[e]

Column: Use a polar capillary column, such as one with a Carbowax phase.[9]

o

Injector Temperature: 180°C.[9]

[¢]

Oven Temperature Program: 40°C for 0.75 min, then ramp at 10°C/min to 60°C, then
3°C/min to 150°C.[9]

[¢]

Carrier Gas: Helium at a constant flow rate.[9]

e Mass Spectrometer (MS) Conditions:
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o lonization Mode: Electron lonization (El) at 70 eV.[10]

o Acquisition Mode: Selected lon Monitoring (SIM) for enhanced sensitivity and selectivity.
[10]

o lons to Monitor:
» Ethyl Carbamate: m/z 62, 74, 89.[10][11]
» d5-Ethyl Carbamate (Internal Standard): m/z 64.[10]
3. Quantification

e Create a calibration curve using standard solutions of ethyl carbamate with a fixed
concentration of the internal standard.

o Calculate the concentration of ethyl carbamate in the samples by comparing the peak area
ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of Ethyl Carbamate in Solid
and Semi-Solid Fermented Foods by GC-MS

This protocol is a general guideline for solid matrices like bread and soy products.
1. Sample Preparation and Extraction
e Homogenization: Homogenize the solid sample. For semi-solids, mix thoroughly.

e Extraction:

[¢]

Weigh a representative portion of the homogenized sample.

Add the internal standard.

[¢]

o

Extract ethyl carbamate using a suitable solvent (e.g., methylene chloride) and technique
(e.g., sonication or shaking).

o

Centrifuge the mixture and collect the supernatant.
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Clean-up:

o The extract may require a clean-up step to remove interfering matrix components. This
can be achieved using Solid-Phase Extraction (SPE) with a sorbent like Florisil.[12]

Concentration: Concentrate the cleaned extract as described in Protocol 1.

2. GC-MS Analysis and Quantification

Follow the GC-MS analysis and quantification steps as outlined in Protocol 1. The
instrumental conditions will be the same.

Visualizations
Signaling Pathway

Caption: Metabolic activation and detoxification pathways of ethyl carbamate.

Experimental Workflow

Caption: General experimental workflow for ethyl carbamate quantification.

Risk Assessment and Conclusion

The quantification of ethyl carbamate in dietary sources is crucial for assessing human
exposure and potential health risks. The Joint FAO/WHO Expert Committee on Food Additives
(JECFA) has evaluated EC and concluded that intake from foods, excluding alcoholic
beverages, would be of low concern.[2] However, for high consumers of alcoholic beverages,
the Margin of Exposure (MOE) may indicate a potential health concern.[2] Therefore, accurate
and reliable quantification methods, such as the GC-MS protocol detailed here, are essential
for regulatory monitoring and for the food and beverage industry to implement mitigation
strategies to reduce ethyl carbamate levels in their products.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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